![molecular formula C24H17FN2O5 B2490860 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888466-78-2](/img/structure/B2490860.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves complex chemical pathways. One notable pathway includes the obtainment of unexpected bicyclic side products during the synthesis of 1,4-tetrahydronaphthodioxane benzamides, which demonstrate the intricate nature of synthesizing such compounds and the potential for unexpected outcomes. This process has been explored through the substitution of aromatic fluorine with an alkoxy group in the final stages, showcasing the complexity and challenges in the synthesis of benzodioxin-related compounds (Straniero et al., 2023).
Molecular Structure Analysis
The molecular structure of benzamides bearing different substituents has been extensively studied to understand the influence of various groups on the compound's overall configuration and properties. For instance, compounds with fluorobenzamido substituents exhibit specific molecular conformations and supramolecular aggregation modes, highlighting the impact of minor structural changes on the physical and chemical properties of these compounds (Sagar et al., 2018).
Chemical Reactions and Properties
The reactivity of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide and its derivatives under various conditions has been a subject of study. For example, the transformation of C(sp) to either C(sp2) or C(sp3) under metal-free conditions using N-phenoxyamides showcases the compound's versatility in participating in different chemical reactions, leading to the construction of benzofuran or dihydrobenzofuro[2,3-d]oxazole derivatives (Li et al., 2019).
Physical Properties Analysis
The physical properties of benzodioxin-related compounds are critical for their application in various fields. Studies involving single-crystal X-ray diffraction analysis have provided insights into the 3D molecular structure of similar compounds, establishing a basis for understanding the stability and behavior of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide in different environments (Hema et al., 2020).
Chemical Properties Analysis
The chemical properties of benzodioxin and benzofuran derivatives are influenced by their molecular structure. For instance, the presence of fluorobenzamido groups can significantly affect a compound's reactivity and binding affinity to biological targets, as evidenced by studies on compounds with similar structures exhibiting potent serotonin-3 (5-HT3) receptor antagonistic activity (Kawakita et al., 1992). These findings highlight the importance of structural analysis in predicting and understanding the chemical behavior of such complex molecules.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5/c25-15-7-5-14(6-8-15)23(28)27-21-17-3-1-2-4-18(17)32-22(21)24(29)26-16-9-10-19-20(13-16)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRRGYMJJQVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide |
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